molecular formula C9H8F5N B13583656 3-(Perfluorophenyl)propan-1-amine

3-(Perfluorophenyl)propan-1-amine

Katalognummer: B13583656
Molekulargewicht: 225.16 g/mol
InChI-Schlüssel: WBQZHSXXFKPORK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Perfluorophenyl)propan-1-amine is an organic compound characterized by the presence of a perfluorinated phenyl group attached to a propan-1-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Perfluorophenyl)propan-1-amine typically involves the nucleophilic substitution of a perfluorinated benzene derivative with a suitable amine precursor. One common method is the reaction of 3-bromopropan-1-amine with perfluorobenzene under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack on the perfluorinated aromatic ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Perfluorophenyl)propan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The perfluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted perfluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Perfluorophenyl)propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(Perfluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The perfluorinated phenyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Phenylpropylamine: Lacks the perfluorinated aromatic ring, resulting in different chemical properties and reactivity.

    3-(4-Fluorophenyl)propan-1-amine: Contains a single fluorine atom on the phenyl ring, leading to distinct electronic and steric effects.

    3-(Trifluoromethyl)phenylpropan-1-amine:

Uniqueness

3-(Perfluorophenyl)propan-1-amine is unique due to the presence of the fully perfluorinated phenyl group, which imparts exceptional stability, lipophilicity, and resistance to metabolic degradation. These properties make it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C9H8F5N

Molekulargewicht

225.16 g/mol

IUPAC-Name

3-(2,3,4,5,6-pentafluorophenyl)propan-1-amine

InChI

InChI=1S/C9H8F5N/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h1-3,15H2

InChI-Schlüssel

WBQZHSXXFKPORK-UHFFFAOYSA-N

Kanonische SMILES

C(CC1=C(C(=C(C(=C1F)F)F)F)F)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.